N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a trifluoromethyl group, and a furan-2-carboxamide moiety
Preparation Methods
The synthesis of N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
Attachment of the furan-2-carboxamide moiety: This can be done through an amide coupling reaction using suitable reagents and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolopyrimidine derivatives: These compounds share the pyrrolopyrimidine core but may differ in their substituents, leading to variations in their properties and applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit unique chemical and biological properties, making them valuable in various fields.
Furan-2-carboxamide derivatives: These compounds have the furan-2-carboxamide moiety and can be used in similar applications, but their overall structure and properties may differ.
Properties
Molecular Formula |
C20H15F3N4O5 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15F3N4O5/c21-20(22,23)19(26-15(28)12-7-4-10-32-12)13-14(24-17(19)30)27(18(31)25-16(13)29)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,24,30)(H,26,28)(H,25,29,31) |
InChI Key |
NODHBNBAEJWKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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